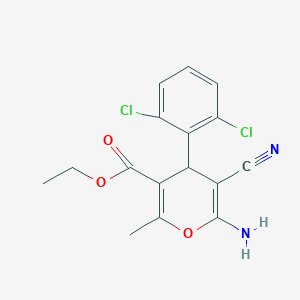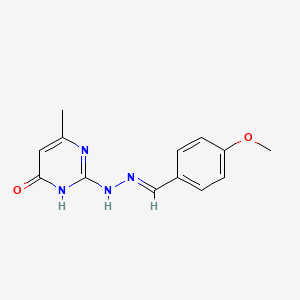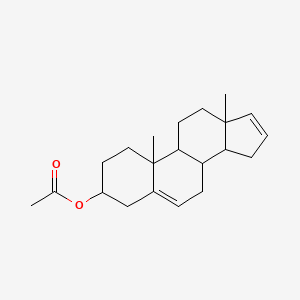![molecular formula C22H34Cl3N3O3 B11991643 N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide](/img/structure/B11991643.png)
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide is a synthetic organic compound characterized by its complex molecular structureThe compound’s molecular formula is C20H30Cl3N3O3, and it has a molecular weight of 466.839 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-nitroaniline with 2,2,2-trichloroethanol to form an intermediate, which is then reacted with tetradecanoic acid chloride under controlled conditions to yield the final product . The reaction conditions often involve the use of organic solvents, such as dichloromethane, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trichloroethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and acetone are frequently used to dissolve the compound and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-[2,2,2-trichloro-1-(4-aminoanilino)ethyl]tetradecanamide, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloroethyl group may also play a role in modulating the compound’s activity by influencing its solubility and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)dodecanamide: Similar structure but with a shorter alkyl chain.
N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)heptanamide: Another similar compound with an even shorter alkyl chain.
N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)decanamide: Similar compound with a decyl chain.
Uniqueness
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide is unique due to its longer alkyl chain, which can influence its physical properties, such as solubility and melting point, as well as its biological activity.
Propiedades
Fórmula molecular |
C22H34Cl3N3O3 |
|---|---|
Peso molecular |
494.9 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide |
InChI |
InChI=1S/C22H34Cl3N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(29)27-21(22(23,24)25)26-18-14-16-19(17-15-18)28(30)31/h14-17,21,26H,2-13H2,1H3,(H,27,29) |
Clave InChI |
OEXQFFNMXMLVGY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11991562.png)
![3-(4-chlorophenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991566.png)

![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11991582.png)




![2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991631.png)


![3-(9H-carbazol-9-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991647.png)
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11991649.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-5-cyclopropyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11991655.png)
